![molecular formula C10H16O2 B2634235 1-Oxaspiro[5.5]undecan-9-one CAS No. 1067249-24-4](/img/structure/B2634235.png)
1-Oxaspiro[5.5]undecan-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxaspiro[5.5]undecan-9-one is a chemical compound with the molecular formula C10H16O2 and a molecular weight of 168.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1-Oxaspiro[5.5]undecan-9-one consists of a spirocyclic system, which is a molecule containing two rings of different sizes sharing one atom .Physical And Chemical Properties Analysis
1-Oxaspiro[5.5]undecan-9-one is a solid compound that should be stored sealed in a dry environment at 2-8°C .Applications De Recherche Scientifique
Antihypertensive Applications
1-Oxaspiro[5.5]undecan-9-one derivatives have been studied for their antihypertensive properties. A particular focus has been on compounds like 9-(2-indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which showed significant antihypertensive activity in spontaneously hypertensive rats. This compound acts predominantly through peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Conformational Analysis
The conformational behavior of 1-oxaspiro[5.5]undecanes has been explored using 13C nuclear magnetic resonance spectroscopy. This study demonstrated their potential as powerful probes for understanding the endo and exo anomeric effects in acetals (Deslongchamps & Pothier, 1990).
CCR5 Antagonist Development
Research on 1-oxaspiro[5.5]undecan-9-one derivatives led to the discovery of potent and selective CCR5 antagonists. These compounds, such as one identified as 32, have shown promising antiviral potency, selectivity, and pharmacokinetic profiles, making them candidates for oral bioavailability (Yang et al., 2009).
Bioactivity and Synthesis
1-Oxaspiro[5.5]undecan-9-one compounds have been noted for their potential in treating various disorders, including obesity, pain, immune system and cell signaling disorders, and cardiovascular and psychotic disorders. This review highlights their bioactivity and synthesis techniques (Blanco‐Ania et al., 2017).
Soluble Epoxide Hydrolase Inhibition
Derivatives based on 1-oxaspiro[5.5]undecan-9-one have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), demonstrating efficacy in treating chronic kidney diseases. One such compound, 19, exhibited excellent sEH inhibitory activity and bioavailability, suggesting its potential as an orally active drug candidate (Kato et al., 2014).
µ-Opioid Receptor and σ1 Receptor Interaction
Research on 1-oxaspiro[5.5]undecan-9-one derivatives has led to the development of compounds acting as dual µ-opioid receptor agonists and σ1 receptor antagonists, showing promise for pain treatment. These compounds, like 15au, exhibited potent analgesic activity with fewer side effects compared to traditional opioids (García et al., 2019).
Chirality Preservation in Synthesis
Studies have shown that 1-oxaspiro[5.5]undecan-9-one derivatives can maintain chirality during synthesis, particularly through tandem oxidative ring expansion-cyclization reactions. This characteristic is essential for creating optically active compounds (Takemoto et al., 1994).
Spiroaminals Synthesis
1-Oxaspiro[5.5]undecan-9-one derivatives are integral in synthesizing spiroaminals, compounds found in natural and synthetic products with significant biological activities. The synthesis strategies for these spiroaminals have been comprehensively reviewed, highlighting their complexity and potential applications (Sinibaldi & Canet, 2008).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its vapors and contact with skin and eyes, and using personal protective equipment .
Propriétés
IUPAC Name |
1-oxaspiro[5.5]undecan-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9-3-6-10(7-4-9)5-1-2-8-12-10/h1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIVATBWBJCTFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC2(C1)CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[5.5]undecan-9-one | |
CAS RN |
1067249-24-4 |
Source
|
Record name | 1-oxaspiro[5.5]undecan-9-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.